molecular formula C25H24ClFN4OS B2360767 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 2320545-72-8

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No. B2360767
CAS RN: 2320545-72-8
M. Wt: 483
InChI Key: VNOFICNZXHYAQK-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many biologically active compounds and have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Quinolones, on the other hand, have a bicyclic structure with a carbonyl group at the 4-position.


Chemical Reactions Analysis

The reactivity of thiazoles and quinolones can depend on many factors, including the presence of various substituents and the reaction conditions. Thiazoles can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClFN4OS/c1-3-30-14-19(25-28-21(15-33-25)16-4-6-17(26)7-5-16)24(32)18-12-20(27)23(13-22(18)30)31-10-8-29(2)9-11-31/h4-7,12-15H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOFICNZXHYAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C4=NC(=CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

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